环辛酮-2,2,8,8-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

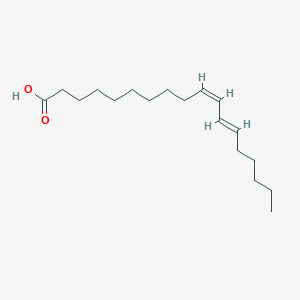

Cyclooctanone-2,2,8,8-d4 is a derivative of Cyclooctanone, which is an organic compound with the formula (CH2)7CO . It is a waxy white solid .

Molecular Structure Analysis

The molecular structure of Cyclooctanone consists of an eight-membered ring with a ketone functional group . The exact structure of Cyclooctanone-2,2,8,8-d4 is not specified in the sources I found.科学研究应用

Conformational Studies

Cyclooctanone-2,2,8,8-d4 has been used in studies to understand the conformational properties of medium-sized rings . These studies are important to understand their intramolecular interactions and reactivity . For example, a study characterized the conformational landscape of the eight-membered ketone cyclooctanone by broadband rotational spectroscopy in combination with quantum-chemistry calculations .

Spectroscopic Analysis

The compound has been used in spectroscopic analysis. Three conformers, two boat-chair and one twisted boat chair configurations, have been identified and their spectroscopic parameters determined .

Study of Non-Bonded Interactions

Cyclooctanone-2,2,8,8-d4 can be used to study non-bonded interactions. The conformational preferences of cyclooctanone are driven by minimization of repulsive non-bonded transannular interactions .

Chemical Synthesis

Cyclooctanone-2,2,8,8-d4 can be used in chemical synthesis. For example, it was prepared from cyclooctanone by heating it with D2O and NaOD .

作用机制

Target of Action

Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .

Biochemical Pathways

The interaction of Cyclooctanone-2,2,8,8-d4 with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .

Result of Action

The primary molecular effect of Cyclooctanone-2,2,8,8-d4’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Cyclooctanone-2,2,8,8-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetone ((CH3)2CO)" ], "Reaction": [ "Step 1: Cyclooctene is reacted with D2O in the presence of a catalyst to form Cyclooctene-2,2,8,8-d4.", "Step 2: Cyclooctene-2,2,8,8-d4 is reduced with NaBH4 in methanol to form Cyclooctanol-2,2,8,8-d4.", "Step 3: Cyclooctanol-2,2,8,8-d4 is oxidized with NaOH and HCl to form Cyclooctanone-2,2,8,8-d4.", "Step 4: Cyclooctanone-2,2,8,8-d4 is purified by distillation and dried over Na2SO4 to obtain the final product." ] } | |

CAS 编号 |

32454-50-5 |

产品名称 |

Cyclooctanone-2,2,8,8-d4 |

分子式 |

C₈H₁₀D₄O |

分子量 |

130.22 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。